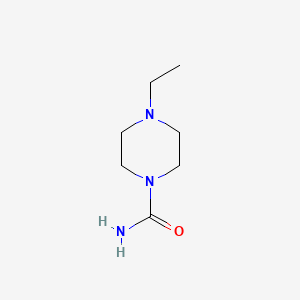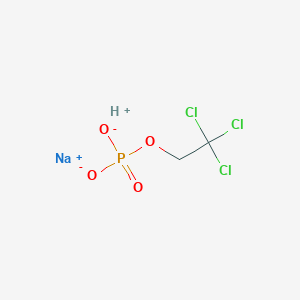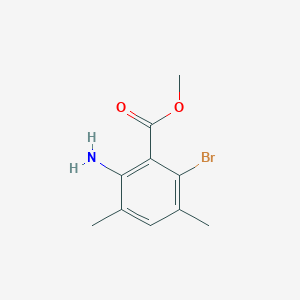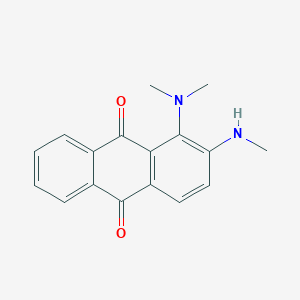![molecular formula C11H12N2O B13124659 (3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)
(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one is a chiral spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its presence in various natural products and synthetic analogues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to induce the formation of the desired stereochemistry. For example, a palladium-catalyzed intramolecular Heck reaction can be used to form the spirocyclic structure .
Another approach involves the use of a Tl(III)-catalyzed ring contraction reaction, which provides the trans-1,3-difunctionalized five-membered ring through a diastereoselective method . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
Industrial production of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and natural product analogues.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrroloindolines: These compounds share a similar indoline-pyrrolidine framework and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives, such as 1H-indole-3-carbaldehyde, are structurally related and serve as precursors for the synthesis of biologically active molecules.
Uniqueness
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its chiral spirocyclic structure, which imparts distinct stereochemical properties and biological activities
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(3S)-spiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14)/t11-/m1/s1 |
Clé InChI |
FQSHLSLQUHZOMV-LLVKDONJSA-N |
SMILES isomérique |
C1CNC[C@@]12C3=CC=CC=C3NC2=O |
SMILES canonique |
C1CNCC12C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


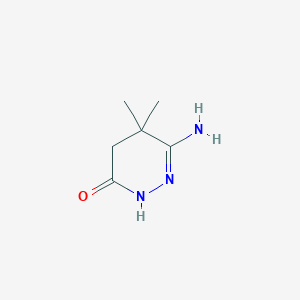
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
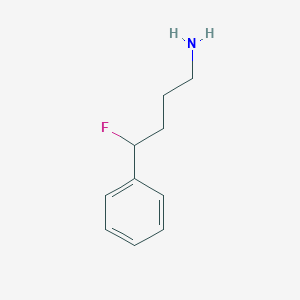

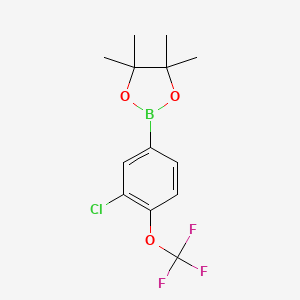
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
